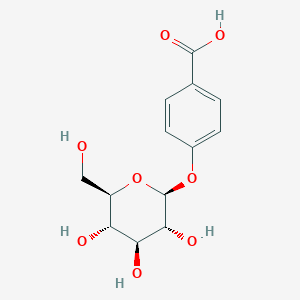
4-(beta-D-glucosyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(beta-D-glucosyloxy)benzoic acid is a beta-D-glucoside of 4-hydroxybenzoic acid. It is a member of benzoic acids and a beta-D-glucoside. It derives from a benzoic acid. It is a conjugate acid of a 4-(beta-D-glucosyloxy)benzoate.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
4-(beta-D-glucosyloxy)benzoic acid has the molecular formula C13H16O8 and a molecular weight of approximately 300.26 g/mol. Its structure features a glucosyl group attached to the hydroxyl group at the para position of the benzoic acid moiety, which enhances its solubility and biological activity compared to its aglycone counterpart .
Pharmaceutical Applications
-
Antioxidant Properties :
- The compound exhibits notable antioxidant activity, making it a candidate for formulations aimed at skin protection and anti-aging. Its ability to scavenge free radicals can mitigate oxidative stress, which is linked to various diseases and aging processes.
-
Tyrosinase Inhibition :
- Research indicates that this compound may inhibit tyrosinase, an enzyme crucial for melanin production. This suggests potential applications in skin whitening agents, as inhibiting this enzyme could reduce pigmentation.
- Metabolic Engineering :
Cosmetic Applications
- Skin Care Formulations :
Agricultural Biotechnology
- Enhancing Plant Resilience :
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Beta-D-glucoside derivative | Antioxidant activity, tyrosinase inhibition |
| 4-Hydroxybenzoic Acid | No glucosyl group | Lower solubility compared to its glucoside |
| p-Hydroxybenzoic Acid | Hydroxyl group at para position | Antimicrobial properties |
| Vanillic Acid | Methoxy group instead of hydroxyl | Strong antioxidant properties |
| Salicylic Acid | Additional hydroxyl group | Anti-inflammatory effects |
This comparative analysis illustrates how the presence of the glucosyl moiety in this compound enhances its functional attributes, particularly regarding solubility and biological activity.
Case Studies
-
Skin Whitening Formulations :
- A study demonstrated that formulations containing this compound significantly reduced melanin production in vitro, indicating its efficacy as a skin-whitening agent. The results highlighted the compound's potential as a safer alternative to conventional agents like hydroquinone.
- Antioxidant Efficacy Testing :
Propiedades
Fórmula molecular |
C13H16O8 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1 |
Clave InChI |
XSSDYIMYZONMBL-BZNQNGANSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérico |
C1=CC(=CC=C1C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















